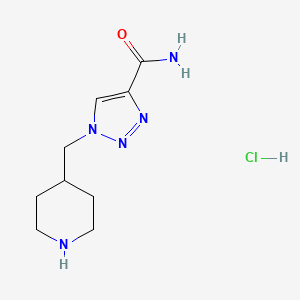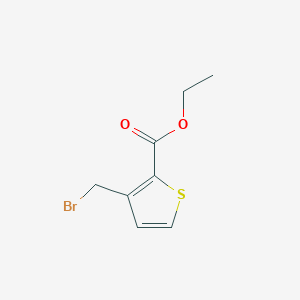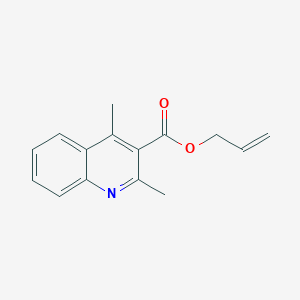
2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-エチル-2-メチルキノリン-4-イル)オキシ)酢酸は、キノリン系に属する有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く用いられています。
2. 製法
合成経路と反応条件
2-((6-エチル-2-メチルキノリン-4-イル)オキシ)酢酸の合成は、通常、水酸化ナトリウムなどの塩基の存在下、6-エチル-2-メチルキノリンとクロロ酢酸を反応させることで行われます。この反応は求核置換反応で、クロロ基がキノリン部分で置換され、目的の生成物が生成されます。
工業生産方法
この化合物の工業生産では、同様の合成経路が用いられる場合がありますが、より大規模に行われます。反応条件は、高収率と高純度を実現するために最適化されています。連続フローリアクターや自動化システムの使用は、生産プロセス効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid typically involves the reaction of 6-ethyl-2-methylquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the quinoline moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
反応の種類
2-((6-エチル-2-メチルキノリン-4-イル)オキシ)酢酸は、次のような様々な化学反応を起こすことができます。
酸化: この化合物は酸化されて、キノリンN-オキシド誘導体を生成することができます。
還元: 還元反応は、キノリン環をテトラヒドロキノリン誘導体に変換することができます。
置換: この化合物は、求核置換反応に関与することができ、酢酸部分は他の官能基で置換されることがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応で使用することができます。
主要な生成物
酸化: キノリンN-オキシド誘導体。
還元: テトラヒドロキノリン誘導体。
置換: 使用した求核剤に応じて、様々な置換キノリン誘導体。
4. 科学研究における用途
2-((6-エチル-2-メチルキノリン-4-イル)オキシ)酢酸は、科学研究で様々な用途があります。
化学: これは、より複雑なキノリン誘導体の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性など、その潜在的な生物活性を研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探るための研究が進められています。
産業: これは、新しい材料の開発や、染料や顔料の合成における前駆体として使用することができます。
科学的研究の応用
2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
2-((6-エチル-2-メチルキノリン-4-イル)オキシ)酢酸の作用機序は、特定の分子標的との相互作用に関係しています。キノリン部分はDNAにインターカレーションすることができ、その機能を阻害し、細胞死を引き起こします。さらに、この化合物は特定の酵素を阻害し、様々な生化学的経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 6-エトキシ-2-メチルキノリン-4-オール
- 4-ヒドロキシ-2-キノロン
- 2-(3-(2,6-ジオキソピペリジン-3-イル)-2-メチルキノリン-8-イルオキシ)酢酸
ユニークさ
類似の化合物と比較して、2-((6-エチル-2-メチルキノリン-4-イル)オキシ)酢酸は、キノリン環のエチル基とメチル基のユニークな組み合わせによって際立っており、その生物活性や化学反応性に影響を与える可能性があります。この構造的なユニークさは、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
2-(6-ethyl-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-10-4-5-12-11(7-10)13(6-9(2)15-12)18-8-14(16)17/h4-7H,3,8H2,1-2H3,(H,16,17) |
InChIキー |
NEGTXZSVZVVVGQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)




![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)








